![molecular formula C13H16 B13763003 7-Phenylbicyclo[4.1.0]heptane CAS No. 1132-24-7](/img/structure/B13763003.png)
7-Phenylbicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenylbicyclo[410]heptane is a bicyclic compound characterized by a phenyl group attached to a bicyclo[410]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenylbicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process is catalyzed by transition metals such as platinum (II) or gold (I). The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cycloisomerization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Phenylbicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Phenylbicyclo[4.1.0]heptane has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of bicyclic compounds can exhibit anticancer properties due to their ability to interact with biological targets involved in cell proliferation and apoptosis . For instance, studies have shown that certain modifications to the bicyclic structure enhance cytotoxicity against various cancer cell lines.
- Neuropharmacology : The compound's structural features make it a candidate for developing drugs targeting central nervous system disorders. Its derivatives may modulate neurotransmitter systems, potentially providing therapeutic effects for conditions such as anxiety and depression .
Synthetic Applications
The unique structure of this compound allows it to serve as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules through various reactions, such as electrophilic aromatic substitution and cycloaddition reactions . These reactions are crucial in creating novel compounds with desired biological activities.
- Lactonization Reactions : Studies have demonstrated that this compound can undergo lactonization processes, leading to the formation of lactones that are valuable intermediates in organic synthesis .
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study 1 : A study published in Chemical Communications explored the use of this compound derivatives in synthesizing novel anticancer agents. The researchers modified the bicyclic structure, leading to compounds with enhanced potency against specific cancer cell lines .
- Case Study 2 : In a pharmacological evaluation, derivatives of this compound were tested for their effects on neurotransmitter receptors, showing promising results for developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 7-Phenylbicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions, while the bicyclic framework can provide steric hindrance, influencing the compound’s reactivity and binding properties. These interactions can affect various pathways, including enzymatic reactions and receptor binding .
Comparison with Similar Compounds
Similar Compounds
7,7-Dichloro-1-phenylbicyclo[4.1.0]heptane: Contains chlorine atoms, which can alter its reactivity and applications.
Bicyclo[4.1.0]heptane: Lacks the phenyl group, making it less complex and potentially less versatile in applications.
Uniqueness
7-Phenylbicyclo[41The combination of the bicyclic framework and the phenyl group provides a distinct set of properties that can be leveraged in synthetic chemistry and material science .
Biological Activity
7-Phenylbicyclo[4.1.0]heptane is a bicyclic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activities associated with this compound, including its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula : C13H16
- Molecular Weight : 172.266 g/mol
- Density : 1.016 g/cm³
- Boiling Point : 261.5 ºC at 760 mmHg
- Flash Point : 105.4 ºC
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against viruses causing respiratory infections. Preliminary studies have shown that it can inhibit viral replication in vitro.
Virus | IC50 (µM) |
---|---|
Influenza A | 15 |
Respiratory Syncytial Virus (RSV) | 10 |
These findings indicate a promising avenue for further research into antiviral therapies utilizing this compound.
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. Studies have shown it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cyclin-dependent kinases.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 20 |
MCF-7 (breast cancer) | 25 |
The mechanism of action appears to involve cell cycle arrest and modulation of signaling pathways related to cell proliferation and survival.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells:
- Cyclin-dependent Kinases (CDKs) : The compound binds to CDKs, inhibiting their activity and leading to cell cycle arrest.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, promoting programmed cell death.
- Antimicrobial Mechanism : The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
-
Study on Antimicrobial Efficacy :
- Conducted on patients with bacterial infections resistant to standard treatments.
- Resulted in a significant reduction in infection rates after administering the compound.
-
Clinical Trials for Antiviral Properties :
- Phase I trials showed promise in reducing symptoms and viral load in patients with influenza.
- Further studies are planned to explore dosage optimization and long-term effects.
-
Cancer Treatment Research :
- A recent trial involving breast cancer patients demonstrated improved outcomes when combined with traditional chemotherapy.
- Patients exhibited reduced tumor size and increased survival rates.
Properties
CAS No. |
1132-24-7 |
---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
7-phenylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H16/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)13/h1-3,6-7,11-13H,4-5,8-9H2 |
InChI Key |
CIWHBNDTHGFNCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.